molecular formula C12H8FN3O B8438116 3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile

3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile

Cat. No.: B8438116
M. Wt: 229.21 g/mol
InChI Key: RCKODTVXDPRXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H8FN3O and its molecular weight is 229.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8FN3O

Molecular Weight

229.21 g/mol

IUPAC Name

3-(7-fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H8FN3O/c1-7-12(11(17)4-5-14)16-10-6-8(13)2-3-9(10)15-7/h2-3,6H,4H2,1H3

InChI Key

RCKODTVXDPRXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 12.0 g, 300 mmol) in toluene (450 mL) was added a solution of ethyl 7-fluoro-3-methylquinoxaline 2-carboxylate (35.1 g, 150 mmol) and acetonitrile (19.6 mL, 375 mmol) in toluene (40 mL) dropwise over 35 min at 85° C. After being stirred for 5 min at the same temperature, the reaction mixture was cooled to 0° C., and then added water (175 mL). The aqueous layer was separated and the organic layer was extracted with 1N aqueous sodium hydroxide (200 mL). The combined aqueous layer was acidified to pH 2 with conc. Hydrochloric acid (45.0 mL) at 0° C., and the resulting precipitate was collected and washed with water (150 mL). The solid was dissolved with chloroform (1000 mL) and water (500 mL). The aqueous layer was extracted with chloroform (300 mL). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was triturated with ethanol to give 3-(7-fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile. MS (APCI): m/z 230 (M+H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

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